Losartan Impurity C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Losartan Impurity C, also known as this compound, is a useful research compound. Its molecular formula is C22H23ClN6O and its molecular weight is 422.91. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Losartan Impurity C, also known as 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-ethanoate, is a significant impurity associated with the pharmaceutical compound losartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension and related cardiovascular conditions. Understanding the biological activity of this impurity is essential for evaluating its potential effects on health and drug efficacy.
Chemical Structure and Properties
This compound is synthesized through a reaction involving losartan and acetic anhydride in the presence of dimethylformamide and dichloromethane. The structural formula can be summarized as follows:
This compound's molecular weight is approximately 373.84 g/mol, and it is characterized by its unique functional groups that may influence its biological interactions.
Losartan itself functions by selectively blocking the AT1 receptor for angiotensin II, leading to vasodilation, decreased blood pressure, and reduced secretion of aldosterone. However, the specific biological activity of this compound has not been extensively studied. Preliminary findings suggest that impurities like this compound could potentially interfere with the pharmacodynamics of losartan or exhibit their own biological activities.
Toxicity and Side Effects
Recent case studies have reported adverse effects associated with losartan treatment that may implicate impurities such as this compound. For example:
- Case Study 1 : A 54-year-old male developed severe hepatotoxicity attributed to losartan treatment, highlighting the potential for drug-induced liver injury (DILI) associated with ARBs . Although this case did not directly link the impurity to toxicity, it raises concerns about the cumulative effects of impurities in pharmaceutical formulations.
- Case Study 2 : An overdose of losartan led to acute kidney injury and hyperkalemia in a patient, suggesting that impurities may exacerbate adverse reactions .
Analytical Studies
Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been employed to identify and quantify impurities in losartan formulations. A study indicated that several impurities, including this compound, were detected in production batches at concentrations ranging from 0.05% to 0.15% . Understanding these concentrations is critical for assessing their potential impact on therapeutic outcomes.
Impurity Profiling
According to regulatory guidelines, monitoring levels of impurities like this compound is essential during drug production. The European Pharmacopoeia outlines specifications for various impurities in losartan formulations, emphasizing the need for strict control measures .
Data Table: Summary of Biological Activity and Toxicity Reports
Study | Subject | Findings |
---|---|---|
Case Study 1 | Male, 54 years | Severe hepatotoxicity linked to losartan; improvement post-discontinuation |
Case Study 2 | Female, 34 years | Acute kidney injury following overdose; no direct link to impurity established |
Analytical Study | Production Batch | Detected impurities including this compound at 0.05% - 0.15% concentration |
属性
IUPAC Name |
[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFIXKFLBIURBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114799-13-2 |
Source
|
Record name | Losartan potassium impurity C [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114799132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-BUTYL-5-CHLORO-1-((2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHYL)-1H-IMIDAZOL-4-YL)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILI5UB76JR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。